molecular formula C24H18ClF7N2O B13699132 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide CAS No. 2642577-33-9

2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide

Cat. No.: B13699132
CAS No.: 2642577-33-9
M. Wt: 518.9 g/mol
InChI Key: JPYZMPMFCOBZOP-UHFFFAOYSA-N
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Description

The compound 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide is a structurally complex amide derivative featuring a pyridine core substituted with halogenated aryl groups and a propanamide side chain. Key structural elements include:

  • 3,5-Bis(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability due to electron-withdrawing trifluoromethyl groups.
  • Pyridine ring: Substituted at the 6-position with chlorine and at the 4-position with a 4-fluoro-2-methylphenyl group, likely influencing steric and electronic interactions in biological targets.
  • Propanamide backbone: Provides hydrogen-bonding capacity, critical for target engagement.

Properties

CAS No.

2642577-33-9

Molecular Formula

C24H18ClF7N2O

Molecular Weight

518.9 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-methylpropanamide

InChI

InChI=1S/C24H18ClF7N2O/c1-12-6-16(26)4-5-17(12)18-10-20(25)33-11-19(18)34-21(35)22(2,3)13-7-14(23(27,28)29)9-15(8-13)24(30,31)32/h4-11H,1-3H3,(H,34,35)

InChI Key

JPYZMPMFCOBZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2NC(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

According to patent WO2021094247A1, a novel chemical process involves:

  • Starting material: 4-fluoro-2-methylphenylboronic acid.
  • Reaction: Suzuki-Miyaura cross-coupling with 6-chloro-3-pyridyl halides (such as 6-chloro-3-bromo-4-methylpyridine).
  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).
  • Conditions: Typically carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF), with bases such as potassium carbonate or cesium carbonate, at temperatures ranging from 80°C to 120°C.

This step yields the substituted pyridine intermediate with high regioselectivity, crucial for subsequent functionalization.

Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-N,2-dimethylpropanamide

  • Starting material: 2-methyl-2-bromopropanamide derivatives.
  • Reaction: Nucleophilic substitution or acylation with the aromatic amine obtained above.
  • Reagents: Acyl chlorides or anhydrides, often in the presence of bases like triethylamine or pyridine.
  • Conditions: Mild heating (around 50°C to 80°C) in inert solvents such as dichloromethane or acetonitrile.

Specific Reaction Pathways and Conditions

Step Reaction Type Reagents Solvent Temperature Notes
1 Suzuki-Miyaura coupling 4-fluoro-2-methylphenylboronic acid, 6-chloro-3-pyridyl halide DMF or THF 80–120°C Palladium catalyst, base (K₂CO₃ or Cs₂CO₃)
2 Amide coupling Acid chloride or anhydride, amine intermediate Dichloromethane or acetonitrile 50–80°C Triethylamine as base
3 Final amidation N-methylpropanamide derivative Same as above Room temperature to 50°C Purification via crystallization

Reaction Optimization and Yield Data

Parameter Optimal Condition Reported Yield References
Catalyst loading 2–5 mol% Pd(PPh₃)₄ ~85% ,
Reaction temperature 100°C - ,
Base Potassium carbonate - ,
Solvent DMF or THF - ,

The multi-step synthesis typically yields the final compound with an overall efficiency of approximately 40–55%, depending on reaction conditions and purification protocols.

Notes on Alternative Synthetic Routes

Recent patent literature (WO2021094247A1) suggests alternative pathways, such as:

Summary of Research Outcomes

  • Reaction efficiency: Multi-step processes with optimized catalysts and conditions achieve high regioselectivity and purity.
  • Intermediates: Key intermediates are synthesized via palladium-catalyzed cross-couplings, with subsequent functionalization.
  • Yield enhancement: Use of advanced catalysts, solvents, and reaction conditions improves overall yields.
  • Purification: Crystallization and chromatography techniques are employed to isolate the final product with >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs in the evidence, but key differences define its unique profile:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Amide Type Reference
Target Compound C29H22ClF7N2O* ~620.9* 6-chloro, 4-(4-fluoro-2-methylphenyl) pyridine; 3,5-bis(trifluoromethyl)phenyl Pyridine Propanamide -
2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide C30H32F6N4O 578.59 6-(4-methylpiperazinyl), 4-o-tolyl pyridine; 3,5-bis(trifluoromethyl)phenyl Pyridine Propanamide
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C17H9Cl2F3N2 369.20 3,5-dichlorophenyl, 2-phenyl, 4-trifluoromethyl Pyrimidine None
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C20H18N2O 302.37 Pyridin-4-ylmethyl, benzamide Benzene Benzamide
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C17H16FN5O2 341.34 4-fluorophenyl, 4-methoxyphenyl, tetrazole Benzene Propanamide

Key Comparisons

Pyridine vs. Pyrimidine Cores (Target vs. ):

  • The target’s pyridine ring (vs. pyrimidine in ) offers distinct electronic properties. Pyrimidines often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas pyridines are more lipophilic .

Substituent Effects on Bioactivity (Target vs. ):

  • The 6-chloro and 4-(4-fluoro-2-methylphenyl) groups in the target may enhance target binding compared to the 6-piperazinyl and 4-o-tolyl groups in . Chlorine’s electronegativity could improve binding affinity, while the fluorinated aryl group increases steric bulk .

Amide vs. Tetrazole Bioisosteres (Target vs. ): The target’s propanamide ( uses a tetrazole) provides hydrogen-bond donor/acceptor capacity, critical for interacting with kinase ATP pockets. Tetrazoles, as carboxylic acid bioisosteres, may improve metabolic stability but reduce polarity .

Trifluoromethyl vs. Dichlorophenyl Groups (Target vs. ):

  • The 3,5-bis(trifluoromethyl)phenyl group in the target increases hydrophobicity and resistance to oxidative metabolism compared to ’s dichlorophenyl group, which may enhance solubility but reduce membrane permeability .

Research Findings and Implications

In contrast, ’s piperazinyl group introduces basicity, improving solubility .

Metabolic Stability: Fluorine atoms in the target’s 4-(4-fluoro-2-methylphenyl) group likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Synthetic Challenges :

  • The steric bulk of the 3,5-bis(trifluoromethyl)phenyl group may complicate synthesis, requiring optimized coupling conditions similar to those in ’s chromene derivatives .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is insufficient .
  • Storage: Store in a cool, dry place away from heat sources. Ensure containers are tightly sealed to avoid moisture ingress or decomposition .
  • Spill Management: Confine spills using inert absorbents (e.g., vermiculite), and dispose of contaminated materials as hazardous waste. Avoid direct contact during cleanup .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify proton and carbon environments, particularly focusing on trifluoromethyl (CF3\text{CF}_3) and aromatic regions. For example, CF3\text{CF}_3 groups show distinct 19F^{19}F-NMR shifts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for halogenated and polyaromatic motifs .
  • Infrared (IR) Spectroscopy: Identify carbonyl (amide C=O stretch ~1650–1700 cm1^{-1}) and C-F bonds (1000–1300 cm1 ^{-1}) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Prioritize introducing trifluoromethyl groups early to avoid late-stage fluorination challenges. Use Pd-catalyzed cross-coupling for pyridyl and aryl linkages .
  • Purification Strategies: Employ flash chromatography with gradients of ethyl acetate/hexane for intermediates. For final product, use recrystallization in ethanol/water mixtures to enhance purity .
  • Reaction Monitoring: Track progress via TLC (silica GF254) and adjust stoichiometry of coupling reagents (e.g., NIS, TMSOTf) to minimize side products .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
TrifluoromethylationCuI, TMSCF3_3, DMF, 80°C6892
Amide CouplingEDC/HOBt, DCM, RT8595

Q. What strategies address stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Assays: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Trifluoromethyl groups enhance stability in acidic conditions but may hydrolyze under strong bases .
  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store below 25°C to prevent thermal degradation .

Q. How do trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing nature of CF3\text{CF}_3 groups deactivates the aryl ring, reducing susceptibility to electrophilic attack. However, they enhance leaving-group ability in SNAr reactions .
  • Experimental Design: Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF). Use kinetic studies (NMR or LC-MS) to quantify activation barriers .

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina with crystal structures of target enzymes (e.g., kinases, proteases). Focus on hydrophobic pockets accommodating CF3\text{CF}_3-aryl motifs .
  • MD Simulations: Run molecular dynamics (GROMACS) to assess binding stability. Key parameters include ligand RMSD and hydrogen bond occupancy with active-site residues .

Q. Table 2: Key Interaction Parameters

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
Kinase X-9.2π-Stacking with pyridyl, H-bond with amide
Protease Y-8.7Hydrophobic contact with CF3\text{CF}_3-phenyl

Q. How should researchers resolve discrepancies in reported solubility data?

Methodological Answer:

  • Standardized Protocols: Use shake-flask methods with saturated solutions in PBS, DMSO, and ethanol. Centrifuge and quantify supernatant via UV-Vis .
  • Temperature Control: Measure solubility at 25°C and 37°C to account for thermal effects. Note that CF3\text{CF}_3 groups reduce aqueous solubility but enhance lipid bilayer permeability .

Q. What controls are essential for assessing enzyme inhibition activity?

Methodological Answer:

  • Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls.
  • Dose-Response Curves: Use 8–12 concentrations (0.1–100 µM) to calculate IC50_{50}. Validate with triplicate runs .
  • Off-Target Screening: Test against related enzymes (e.g., phosphatase) to confirm selectivity .

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